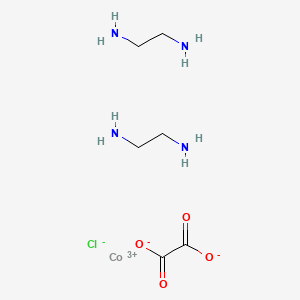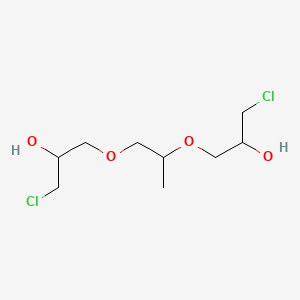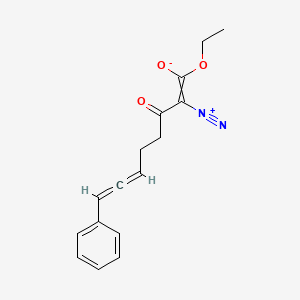phosphane CAS No. 923035-23-8](/img/structure/B14171820.png)
[4-(Dimethoxymethyl)phenyl](diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethoxymethyl)phenylphosphane is an organophosphorus compound with the molecular formula C21H21O2P. This compound is characterized by the presence of a phosphane group attached to a phenyl ring substituted with a dimethoxymethyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)phenylphosphane typically involves the reaction of diphenylphosphine with 4-(dimethoxymethyl)benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phosphane group.
Industrial Production Methods
Industrial production of 4-(Dimethoxymethyl)phenylphosphane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethoxymethyl)phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides are the major products.
Reduction: Reduced forms of the compound, such as phosphines.
Substitution: Substituted phenyl derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Dimethoxymethyl)phenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dimethoxymethyl)phenylphosphane involves its interaction with molecular targets through its phosphane group. The compound can act as a nucleophile, forming bonds with electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes, which are crucial in catalytic processes and other chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphane compound with similar applications in catalysis and coordination chemistry.
Diphenylphosphine: Lacks the dimethoxymethyl group but shares similar reactivity and applications.
Uniqueness
4-(Dimethoxymethyl)phenylphosphane is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its ability to form stable complexes and participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
923035-23-8 |
|---|---|
Fórmula molecular |
C21H21O2P |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[4-(dimethoxymethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C21H21O2P/c1-22-21(23-2)17-13-15-20(16-14-17)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,21H,1-2H3 |
Clave InChI |
MBPQSJXKMRGZEX-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


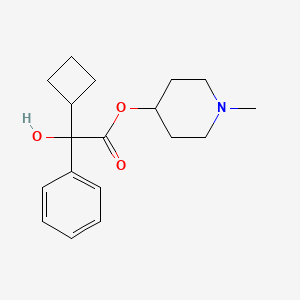
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
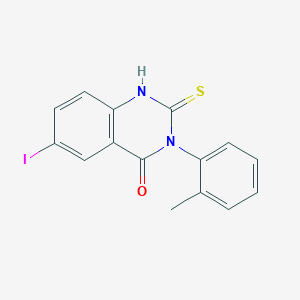
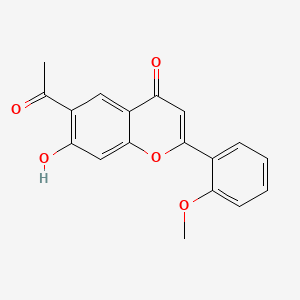
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)
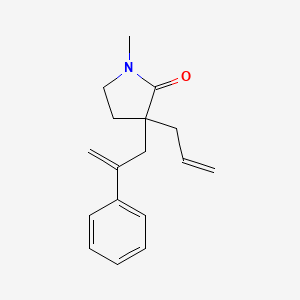

![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
